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molecular formula C13H9NS B1203474 2-Phenylbenzothiazole CAS No. 883-93-2

2-Phenylbenzothiazole

Cat. No. B1203474
M. Wt: 211.28 g/mol
InChI Key: XBHOUXSGHYZCNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07329682B2

Procedure details

1 g of 2-chlorotrytyl chloride resin (1.66 mmol/g, 1 eq) was allowed to swell in methylene chloride for 3-5 min, 1.162 mmol of N,N-diisopropylethylaminem (0.202 ml, 0.7 eq) and 1.66 mmol of aminothiophenol (0.178 ml, 1 eq) were added thereto, and the mixture was gently stirred for 3 hr at room temperature. Then, the resin was filtered and washed with a mixture of methylene chloride, methanol and N,N-diisopropylethylamine (85:10:5 v/v/v) to obtain 2-chlorotrityl resin loaded with 0.332 mmol/g of 2-aminobenzenethiol. The loaded 2-chlorotrityl resin 200 mg was suspended in 5-6 ml of N,N-dimethylformamide, 0.996 mmol of benzoyl chloride (0.116 ml, 3 eq) and the mmol of N,N-diisopropylethylamine (0.173 ml, 3 eq) were added thereto, and the mixture was shaken for 3 hr at room temperature. Then, the resin was filtered and washed with 5×10 ml N,N-dimethylformamide and 5×10 ml methylene chloride. The resin still remaining on the filter was then treated with 20 ml portions of 65% trifluoroacetic acid/methylene chloride and 5% triethylsilane/methylene chloride. The obtained filtrates were concentrated in a vacuum to obtain an oily residue, which was dissolved in 10 ml of N,N-dimethylformamide/methanol (9:1 v/v) containing 0.2 mmol of dithiothreitol (0.031 g). After 3 hr of standing at room temperature, the mixture was extracted with ether, washed with water, dried and concentrated in a vacuum to obtain the title compound as a white powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
0.116 mL
Type
reactant
Reaction Step Three
Quantity
0.173 mL
Type
reactant
Reaction Step Three
Name
dithiothreitol
Quantity
0.031 g
Type
reactant
Reaction Step Four
Quantity
5.5 (± 0.5) mL
Type
solvent
Reaction Step Five
Name
N,N-dimethylformamide methanol
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].[CH:9]1[CH:14]=[CH:13][C:12]([C:15](Cl)(C2C(Cl)=CC=CC=2)C2C=CC=CC=2)=[CH:11][CH:10]=1.C(Cl)(=O)C1C=CC=CC=1.C(N(CC)C(C)C)(C)C.SC[C@H]([C@@H](CS)O)O>CN(C)C=O.CN(C)C=O.CO>[C:12]1([C:15]2[S:8][C:3]3[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=3[N:1]=2)[CH:13]=[CH:14][CH:9]=[CH:10][CH:11]=1 |f:6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)Cl
Step Three
Name
Quantity
0.116 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
0.173 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Four
Name
dithiothreitol
Quantity
0.031 g
Type
reactant
Smiles
SC[C@@H](O)[C@H](O)CS
Step Five
Name
Quantity
5.5 (± 0.5) mL
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
N,N-dimethylformamide methanol
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was shaken for 3 hr at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then, the resin was filtered
WASH
Type
WASH
Details
washed with 5×10 ml N,N-dimethylformamide and 5×10 ml methylene chloride
ADDITION
Type
ADDITION
Details
was then treated with 20 ml portions of 65% trifluoroacetic acid/methylene chloride and 5% triethylsilane/methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
The obtained filtrates were concentrated in a vacuum
CUSTOM
Type
CUSTOM
Details
to obtain an oily residue, which
WAIT
Type
WAIT
Details
After 3 hr of standing at room temperature
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1SC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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